molecular formula C17H19NO3 B12065986 (2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid

(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid

Katalognummer: B12065986
Molekulargewicht: 285.34 g/mol
InChI-Schlüssel: MPTRBGRTRXJAOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid is an organic compound that belongs to the class of amino acids It features a benzyl ether group attached to a phenyl ring, which is further substituted with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methylbenzaldehyde and benzyl bromide.

    Formation of Benzyl Ether: The first step involves the formation of the benzyl ether by reacting 4-hydroxy-3-methylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Amino Acid Formation: The benzyl ether intermediate is then subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding amino nitrile.

    Hydrolysis: The amino nitrile is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyl ether group can be oxidized to form a benzaldehyde derivative.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Substituted benzyl ethers.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially modulating their activity. The benzyl ether group may enhance its binding affinity and specificity towards certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-amino-3-phenylpropanoic acid: Lacks the benzyl ether and methyl groups.

    (2S)-2-amino-3-[4-hydroxyphenyl]propanoic acid: Contains a hydroxyl group instead of a benzyl ether.

    (2S)-2-amino-3-[4-methylphenyl]propanoic acid: Lacks the benzyl ether group.

Uniqueness

(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid is unique due to the presence of both the benzyl ether and methyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and binding interactions compared to similar compounds.

Eigenschaften

Molekularformel

C17H19NO3

Molekulargewicht

285.34 g/mol

IUPAC-Name

2-amino-3-(3-methyl-4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C17H19NO3/c1-12-9-14(10-15(18)17(19)20)7-8-16(12)21-11-13-5-3-2-4-6-13/h2-9,15H,10-11,18H2,1H3,(H,19,20)

InChI-Schlüssel

MPTRBGRTRXJAOD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.